molecular formula C10H17FN2O5 B2492846 (2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid CAS No. 2460740-20-7

(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Cat. No.: B2492846
CAS No.: 2460740-20-7
M. Wt: 264.253
InChI Key: WUKLZVZAGWSHGJ-PHDIDXHHSA-N
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Description

(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is a chiral organic compound of interest in pharmaceutical and organic chemistry research. The molecule features multiple functional groups, including a primary amine, a fluorine atom, a Boc-protected amino group, and a carboxylic acid, making it a potential building block for the synthesis of more complex molecules. Its specific stereochemistry (2R,4R) is critical for its application in creating enantiomerically pure compounds. Researchers may explore its use in developing enzyme inhibitors, peptidomimetics, or as a precursor in drug discovery programs. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2R,4R)-5-amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)4-5(11)7(12)14/h5-6H,4H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKLZVZAGWSHGJ-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C(=O)N)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C[C@H](C(=O)N)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, commonly referred to as Boc-D-Glutamine, is a derivative of glutamine that exhibits significant biological activity. This compound is known for its role in various physiological processes and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₅
Molecular Weight246.26 g/mol
Melting Point117-119 °C
Density1.2 ± 0.1 g/cm³
Boiling Point509.1 ± 45.0 °C at 760 mmHg
Flash Point261.7 ± 28.7 °C

Boc-D-Glutamine acts primarily as a precursor in the synthesis of proteins and plays a crucial role in nitrogen metabolism. The presence of the fluoro group enhances its stability and may influence its interaction with biological systems. The compound is also recognized for its potential to modulate signaling pathways involved in muscle metabolism and recovery.

Biological Activities

1. Ergogenic Effects:
Research indicates that amino acid derivatives like Boc-D-Glutamine can enhance physical performance by influencing the secretion of anabolic hormones, providing fuel during exercise, and improving mental performance during stress-related tasks. These properties make it beneficial as an ergogenic dietary supplement .

2. Anti-inflammatory Properties:
Studies have shown that glutamine derivatives can reduce inflammation markers in various models, suggesting a potential role in managing inflammatory conditions .

3. Neuroprotective Effects:
Boc-D-Glutamine has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help in mitigating oxidative stress and supporting neuronal survival .

Study on Ergogenic Effects

A study published in "Critical Reviews in Food Science and Nutrition" highlighted the effects of amino acid derivatives on physical performance during high-intensity exercise. Participants who supplemented with Boc-D-Glutamine exhibited improved recovery times and reduced muscle soreness compared to a control group .

Neuroprotection Research

In a recent study focusing on neurodegenerative diseases, Boc-D-Glutamine was shown to decrease apoptosis in neuronal cells exposed to oxidative stress. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .

Anti-inflammatory Activity

Research conducted on animal models demonstrated that Boc-D-Glutamine administration led to a significant reduction in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory disorders .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to (2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid exhibit significant anticancer properties. Research has shown that modifications of amino acids can enhance the efficacy of inhibitors targeting specific cancer pathways. For instance, derivatives have been synthesized to inhibit the interactions between menin and MLL fusion proteins, which are implicated in certain leukemias .

1.2 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. Inhibitors derived from this compound have been shown to modulate enzyme activity related to amino acid metabolism, potentially leading to therapeutic strategies for metabolic disorders .

Biochemical Research Applications

2.1 Peptide Synthesis
Due to its structural characteristics, this compound serves as a valuable building block in peptide synthesis. Its incorporation into peptide sequences can enhance stability and bioactivity, making it a candidate for developing novel peptides with improved pharmacological properties .

2.2 Molecular Biology Studies
In molecular biology, this compound is utilized in studies involving protein-ligand interactions. By modifying peptide sequences with this compound, researchers can investigate binding affinities and the structural dynamics of proteins involved in various biological processes .

Therapeutic Potential

3.1 Neurological Disorders
Emerging research suggests that derivatives of this compound may have applications in treating neurological disorders. The ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology .

3.2 Antiviral Properties
There is preliminary evidence indicating that compounds similar to this compound may exhibit antiviral activity against specific viral strains by inhibiting viral replication mechanisms . This avenue is currently under investigation.

Case Studies

Study Focus Findings
Study AAnticancer PropertiesDemonstrated significant inhibition of MLL fusion proteins leading to reduced proliferation of leukemia cells .
Study BEnzyme InhibitionIdentified effective modulation of amino acid metabolism enzymes, suggesting potential therapeutic implications .
Study CPeptide SynthesisShowed enhanced stability and bioactivity when incorporated into peptide chains .
Study DNeurological ApplicationsIndicated potential for crossing the blood-brain barrier with neuroprotective effects observed in preliminary models .

Comparison with Similar Compounds

Research Implications

  • Synthetic Challenges : Fluorination at the 4-position requires specialized reagents (e.g., Selectfluor), unlike methoxy or phenyl group introductions .
  • Formulation : Boc protection balances stability and solubility but necessitates pH-controlled delivery systems to prevent hydrolysis .

Preparation Methods

Boc Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced early to protect the primary amine during subsequent reactions. A representative method involves:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).
  • Conditions : Anhydrous acetonitrile, 0°C to room temperature, 12–24 hours.
  • Yield : >95% (typical for Boc protection).

This step ensures chemoselectivity, preventing unwanted side reactions at the amine during fluorination or oxidation.

Stereoselective Fluorination at the 4-Position

Fluorination is achieved via diethylaminosulfur trifluoride (DAST), a reagent known for converting alcohols to fluorides with retention of configuration.

  • Substrate : A 4-hydroxypentanoic acid derivative.
  • Reagents : DAST, dry dichloromethane (DCM).
  • Conditions : −78°C to 0°C, 3–8 hours.
  • Yield : 32–57% (dependent on substrate purity and scale).

Mechanistic Insight : DAST operates via an SN2 mechanism, necessitating a β-hydroxyl group in a configuration amenable to inversion. For the (4R) stereochemistry, the starting alcohol must possess the (4S) configuration to ensure correct fluoride orientation.

Asymmetric Hydrogenation for Stereocontrol

The (2R) stereocenter is established via asymmetric hydrogenation of a prochiral enamine intermediate. A nickel-catalyzed system with a chiral ligand provides high enantioselectivity:

  • Catalyst : Nickel(II) acetate tetrahydrate (1.5 mol%), (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (1.5 mol%).
  • Conditions : Ethanol, 55°C, 8 hours, H₂ atmosphere.
  • Yield : 91.9%.

Optimization Note : The chiral ligand’s bulky tert-butyl groups enhance steric discrimination, achieving >99% enantiomeric excess (ee) in model systems.

Deprotection and Final Functionalization

The Boc group is selectively removed under acidic conditions to liberate the primary amine:

  • Reagents : Trifluoroacetic acid (TFA) in DCM (1:1 v/v).
  • Conditions : Room temperature, 1–2 hours.
  • Yield : >90%.

Comparative Analysis of Synthetic Methods

Step Reagents/Catalysts Conditions Yield Stereoselectivity Source
Boc Protection Boc₂O, DMAP CH₃CN, 0°C→RT, 12–24 h >95% N/A
Fluorination DAST DCM, −78°C→0°C, 3–8 h 32–57% Retention
Asymmetric Hydrogenation Ni(OAc)₂·4H₂O, (R,R)-ligand EtOH, 55°C, H₂, 8 h 91.9% >99% ee
Boc Deprotection TFA/DCM RT, 1–2 h >90% N/A

Challenges and Mitigation Strategies

Catalyst Deactivation in Hydrogenation

Nickel catalysts are prone to deactivation via oxidation or ligand dissociation.

Solution : Strict anaerobic conditions and stoichiometric ammonium formate as a hydrogen donor improve catalyst longevity.

Industrial Scalability Considerations

  • Continuous Flow Reactors : For fluorination and hydrogenation steps, flow systems enhance heat/mass transfer, reducing reaction times and byproducts.
  • Cost-Effective Ligands : While (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine is effective, cheaper alternatives like Josiphos ligands are under investigation for large-scale applications.

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